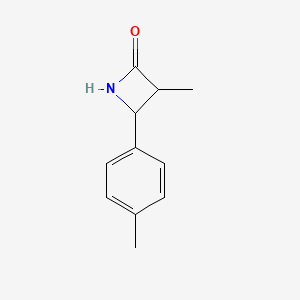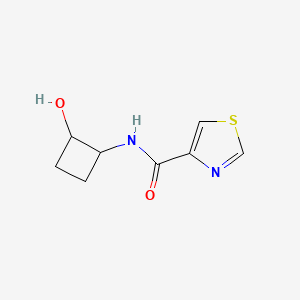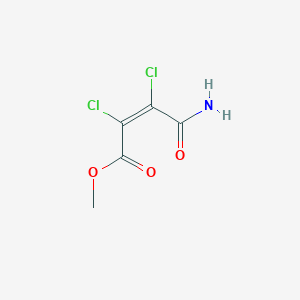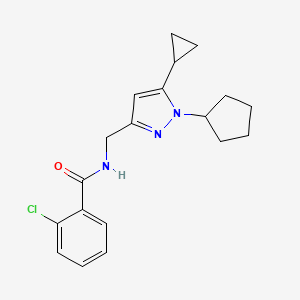![molecular formula C18H24BrNO3S B2975206 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797561-51-3](/img/structure/B2975206.png)
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways. BMS-986142 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
作用機序
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide works by inhibiting the activity of the TYK2 enzyme. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By inhibiting TYK2, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide blocks the downstream signaling of these cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12, IL-23, and interferon-gamma (IFN-γ), in preclinical models of autoimmune diseases. This suggests that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has anti-inflammatory effects. 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has also been shown to reduce the activation of immune cells, such as T cells and dendritic cells, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One advantage of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its specificity for the TYK2 enzyme. Unlike other JAK inhibitors, which inhibit multiple JAK family members, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide only inhibits TYK2. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide. One area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in combination with other drugs for the treatment of autoimmune diseases. For example, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide may be used in combination with anti-TNF agents, such as infliximab, for the treatment of rheumatoid arthritis. Another area of interest is the potential use of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in other inflammatory diseases, such as multiple sclerosis and lupus. Finally, further studies are needed to fully understand the safety and efficacy of 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide in humans, and to determine the optimal dosing regimen for clinical use.
合成法
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involved the use of several chemical reactions, including Grignard reactions, Suzuki coupling reactions, and sulfonamide formation. The final product was obtained in high yield and purity, and its structure was confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce skin inflammation and improve skin pathology. In a rat model of rheumatoid arthritis, 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide was found to reduce joint inflammation and bone erosion. These findings suggest that 2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has potential as a therapeutic agent for the treatment of autoimmune diseases.
特性
IUPAC Name |
2-bromo-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO3S/c1-23-18(14-7-12-6-13(9-14)10-15(18)8-12)11-20-24(21,22)17-5-3-2-4-16(17)19/h2-5,12-15,20H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHJLZTZZCLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)


![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)
![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2975136.png)
![N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2975138.png)
![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)




